2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-14-6-4-9-20(15(14)2)29-22-19(11-25-29)23(32)28(13-24-22)12-21(31)27-18-8-5-7-17(10-18)26-16(3)30/h4-11,13H,12H2,1-3H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFZKLPTEPSPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,3-dimethylphenyl and 3-acetamidophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of analogs with different substituents.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C23H22N4O3
- Molecular Weight : 414.45 g/mol
- CAS Number : 894992-65-5
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. For instance, compounds with similar structures have been reported to act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers .
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in conditions such as arthritis .
Antimicrobial Activity
Another promising application of this compound is its antimicrobial activity. Pyrazolo[3,4-d]pyrimidines have demonstrated efficacy against bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects. Pyrazole derivatives are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis .
Synthesis and Biological Evaluation
A study conducted by Aly et al. detailed the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The synthesized compounds were tested for their antiproliferative effects on cancer cell lines and showed promising results with IC50 values in the micromolar range .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of pyrazolo[3,4-d]pyrimidines has revealed that modifications at specific positions on the ring system can enhance biological activity. For instance, substituents on the phenyl rings significantly influence the potency against cancer cell lines .
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with key analogues:
Key Observations:
Fluorine substituents () enhance metabolic stability and binding affinity due to electronegativity and van der Waals interactions .
Hydrogen-Bonding Capacity: The 3-acetamidophenyl group in the target compound provides hydrogen-bond donors/acceptors, critical for target engagement . This contrasts with methoxy or nitro groups (), which act primarily as electron-donating/withdrawing substituents.
Solubility and Pharmacokinetics :
- Pyrazolo[3,4-d]pyrimidines generally exhibit poor solubility (e.g., compound LP-2 in achieved improved bioavailability via liposomal encapsulation). The target compound likely requires similar formulations .
Biological Activity
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. They have been linked to various therapeutic effects including:
- Anticancer
- Anti-inflammatory
- Antibacterial
- Antifungal
- Antioxidant
The structural versatility of pyrazoles allows for modifications that enhance their biological efficacy and selectivity against specific targets.
The molecular formula for the compound is , with a molecular weight of 431.4 g/mol. The compound features a complex structure that includes both pyrazolo[3,4-d]pyrimidine and acetamide moieties, contributing to its potential biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of various pyrazole derivatives. For instance, compounds similar to the one have shown potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and others. The IC50 values for related compounds indicate a strong potential for therapeutic use in oncology:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4b | MCF-7 | 3.16 |
| 4c | MCF-7 | 2.74 |
| 6a | MCF-7 | 0.39 |
These findings suggest that modifications to the pyrazole structure can lead to enhanced anticancer activity .
Anti-inflammatory Activity
Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. In a comparative study, certain compounds exhibited superior inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes:
| Compound | COX Inhibition (%) | Reference Drug |
|---|---|---|
| 151a | 62% | Celecoxib (22%) |
| 151b | 71% | Celecoxib (22%) |
| 151c | 65% | Celecoxib (22%) |
These results indicate that the compound may possess significant anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural attributes may also confer antimicrobial properties. Pyrazoles have been documented to exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Binding : Some compounds interact with estrogen receptors or other cellular targets, influencing cellular signaling pathways.
- Oxidative Stress Modulation : Pyrazoles may enhance antioxidant defenses within cells, reducing oxidative damage associated with various diseases .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical and preclinical settings:
- Breast Cancer Models : In vitro studies demonstrated that certain pyrazole derivatives significantly reduced cell viability in breast cancer cell lines while sparing normal cells.
- Inflammatory Disease Models : Animal models treated with pyrazole derivatives showed reduced markers of inflammation and improved clinical outcomes compared to controls.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidinone core. A common approach includes:
Core Formation : Condensation of substituted pyrazole derivatives with chloroacetamide intermediates under reflux conditions (e.g., using DMF as a solvent) .
N-Arylation : Coupling the core with 3-acetamidophenyl groups via Buchwald-Hartwig amination or Ullmann-type reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.
Characterization :
- 1H/13C NMR to confirm substitution patterns and acetamide integration .
- HRMS for molecular weight validation .
- Melting Point Analysis to assess purity .
Basic: Which spectroscopic and crystallographic methods are optimal for structural validation?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can contradictions between computational reactivity predictions and experimental outcomes be resolved?
Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted transition states. Mitigation strategies include:
Multi-Level Computational Models :
- Combine DFT (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., SMD) to simulate reaction pathways .
- Validate with ab initio molecular dynamics (AIMD) for explicit solvent interactions.
Experimental Calibration :
- Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity) and identify outliers .
Post-Hoc Analysis :
Advanced: What strategies improve reaction yield and purity during scale-up?
Methodological Answer:
- DoE Optimization : Apply fractional factorial designs to prioritize critical factors (catalyst loading, stoichiometry) .
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization reactions) .
- In-Line Analytics : Use HPLC-MS to monitor intermediate formation and adjust conditions in real time.
- Crystallization Engineering : Optimize anti-solvent addition rates to control polymorphism and reduce impurities .
Advanced: How do substituents on the pyrazolo[3,4-d]pyrimidinone core influence intermolecular interactions?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., 2,3-dimethylphenyl) disrupt π-π stacking but enhance hydrophobic interactions in crystal lattices .
- Hydrogen Bonding : Electron-withdrawing substituents (e.g., acetamide) stabilize N–H···O=C motifs, favoring specific packing motifs (e.g., dimeric R₂²(8) rings) .
- Experimental Validation :
Advanced: What computational tools predict biological activity, and how are they validated experimentally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Focus on the pyrazolo-pyrimidinone core’s affinity for ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å acceptable) .
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
